molecular formula C8H16ClNO B6276185 {1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride CAS No. 2763756-32-5

{1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride

Cat. No.: B6276185
CAS No.: 2763756-32-5
M. Wt: 177.7
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Description

{1-aminospiro[33]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino and hydroxyl groups, often using reagents such as amines and alcohols under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

Major products formed from these reactions include spirocyclic ketones, secondary amines, and substituted spirocyclic compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

{1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, modulating their activity. The spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {6-aminospiro[3.3]heptan-2-yl}methanol hydrochloride
  • {3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride

Uniqueness

{1-aminospiro[3.3]heptan-1-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the amino and hydroxyl groups. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2763756-32-5

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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